4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a synthetic compound that belongs to the class of oxadiazole and triazole derivatives. These types of compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula for this compound is , and it has a molecular weight of approximately 430.85 g/mol .
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves several steps:
The compound's molecular structure consists of a triazole ring fused with an oxadiazole moiety and substituted phenyl groups. The structural representation can be described using standard notation:
O=C(CCCc1nc(-c(cc2)ccc2Cl)no1)Nc(cc1)ccc1N1CCOCC1
MDL Number (MFCD)
This structure indicates the presence of various functional groups that contribute to its biological activity. The chlorophenyl group enhances lipophilicity, while the methoxy and methyl substitutions may influence its binding affinity and selectivity towards biological targets .
The compound can participate in several chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves interaction with specific biological targets such as enzymes or receptors:
The physical properties of this compound include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to characterize the compound's purity and confirm its structure .
The primary applications of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: